molecular formula C13H10N2O3 B2985852 N-(benzo[d][1,3]dioxol-5-yl)picolinamide CAS No. 333419-51-5

N-(benzo[d][1,3]dioxol-5-yl)picolinamide

Cat. No. B2985852
CAS RN: 333419-51-5
M. Wt: 242.234
InChI Key: QFORJOQLCRHFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)picolinamide, also known as BDPA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medical research, materials science, and electronics.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)picolinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation. N-(benzo[d][1,3]dioxol-5-yl)picolinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for cancer therapy.
Biochemical and Physiological Effects
N-(benzo[d][1,3]dioxol-5-yl)picolinamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(benzo[d][1,3]dioxol-5-yl)picolinamide inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. N-(benzo[d][1,3]dioxol-5-yl)picolinamide has also been shown to inhibit the activity of HDACs, leading to the upregulation of certain genes involved in the regulation of cell cycle and apoptosis. In vivo studies have shown that N-(benzo[d][1,3]dioxol-5-yl)picolinamide has anti-tumor effects in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(benzo[d][1,3]dioxol-5-yl)picolinamide is its potential as a cancer therapy. N-(benzo[d][1,3]dioxol-5-yl)picolinamide has been shown to exhibit anti-tumor properties in vitro and in vivo, making it a promising candidate for cancer treatment. N-(benzo[d][1,3]dioxol-5-yl)picolinamide also has potential applications in materials science and electronics, making it a versatile compound for scientific research. One of the limitations of N-(benzo[d][1,3]dioxol-5-yl)picolinamide is its low solubility in water, which can make it difficult to work with in certain experiments. N-(benzo[d][1,3]dioxol-5-yl)picolinamide is also a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on N-(benzo[d][1,3]dioxol-5-yl)picolinamide. One area of research is the development of N-(benzo[d][1,3]dioxol-5-yl)picolinamide-based drugs for cancer therapy. More research is needed to fully understand the mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)picolinamide and its potential as a cancer therapy. Another area of research is the development of N-(benzo[d][1,3]dioxol-5-yl)picolinamide-based materials for gas storage, catalysis, and drug delivery. N-(benzo[d][1,3]dioxol-5-yl)picolinamide has potential applications in these areas, and more research is needed to fully explore its potential. Finally, more research is needed to understand the electronic properties of N-(benzo[d][1,3]dioxol-5-yl)picolinamide and its potential applications in organic electronics and displays.

Synthesis Methods

N-(benzo[d][1,3]dioxol-5-yl)picolinamide can be synthesized through a two-step process. The first step involves the synthesis of 2,3-dihydroxybenzoic acid, which is then converted to N-(benzo[d][1,3]dioxol-5-yl)picolinamide through a condensation reaction with picolinamide. The resulting compound is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)picolinamide has potential applications in various fields of scientific research. In medical research, N-(benzo[d][1,3]dioxol-5-yl)picolinamide has been shown to exhibit anti-tumor properties, making it a promising candidate for cancer treatment. N-(benzo[d][1,3]dioxol-5-yl)picolinamide has also been used in the development of biosensors for the detection of glucose and other biomolecules. In materials science, N-(benzo[d][1,3]dioxol-5-yl)picolinamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery. In electronics, N-(benzo[d][1,3]dioxol-5-yl)picolinamide has been used as a dopant in organic semiconductors, which have potential applications in flexible electronics and displays.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-13(10-3-1-2-6-14-10)15-9-4-5-11-12(7-9)18-8-17-11/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFORJOQLCRHFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57256392
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(benzo[d][1,3]dioxol-5-yl)picolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.